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Abstract
Irilone, a naturally occurring isoflavone, has garnered significant scientific interest due to its

diverse biological activities. This technical guide provides an in-depth overview of the chemical

structure and physicochemical properties of Irilone. Furthermore, it delves into its established

role as a potentiator of progesterone receptor signaling, its α-amylase inhibitory activity, and its

potential anti-inflammatory effects through the modulation of nitric oxide production. This

document is intended to serve as a comprehensive resource for researchers and professionals

in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed

experimental protocols and summarizing key quantitative data to facilitate further investigation

and therapeutic application.

Chemical Structure and Properties
Irilone is a member of the isoflavone class of flavonoids, characterized by a 3-phenylchromen-

4-one backbone. Its formal chemical name is 9-hydroxy-7-(4-hydroxyphenyl)-[1][2]dioxolo[4,5-

g]chromen-8-one[1].

Table 1: Chemical Identifiers for Irilone
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Identifier Value Reference

IUPAC Name

9-hydroxy-7-(4-

hydroxyphenyl)-[1]

[2]dioxolo[4,5-g]chromen-8-

one

[1]

CAS Number 41653-81-0 [2][3]

Chemical Formula C₁₆H₁₀O₆ [3]

InChI

InChI=1S/C16H10O6/c17-9-3-

1-8(2-4-9)10-6-20-11-5-12-

16(22-7-21-

12)15(19)13(11)14(10)18/h1-

6,17,19H,7H2

[1]

SMILES

C1OC2=C(O1)C(=C3C(=C2)O

C=C(C3=O)C4=CC=C(C=C4)

O)O

[1]

Table 2: Physicochemical Properties of Irilone

Property Value Reference

Molecular Weight 298.25 g/mol [1]

Appearance Solid [1]

Melting Point 231 °C [1]

Purity
98.95% (Commercially

available)

Biological Activities and Mechanisms of Action
Irilone exhibits a range of biological effects, with its most extensively studied activity being the

potentiation of progesterone receptor signaling. It also demonstrates potential as an α-amylase

inhibitor and an anti-inflammatory agent.
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Potentiation of Progesterone Receptor Signaling
Irilone has been identified as a potent potentiator of progesterone receptor (PR) signaling, a

novel activity for a natural product. It enhances the cellular response to progesterone,

suggesting its potential in conditions where augmented progesterone action is beneficial.

Irilone's potentiation of PR signaling is a complex process involving crosstalk with the estrogen

receptor (ER) and the glucocorticoid receptor (GR). In breast cancer cells (T47D), Irilone's

effect is ER-dependent, while in endometrial cancer cells (Ishikawa), it involves the GR. Irilone
increases PR protein levels, an effect that can be blocked by ER antagonists, indicating an ER-

dependent mechanism. Furthermore, Irilone can activate a hormone response element in cells

lacking ER and PR but expressing GR, and knockdown of GR reduces Irilone's ability to

enhance progesterone signaling.
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Click to download full resolution via product page

Irilone's Potentiation of Progesterone Receptor Signaling

Progesterone Response Element (PRE) Luciferase Reporter Assay

Cell Lines: T47D (human breast cancer) and Ishikawa (human endometrial cancer) cells.

Reagents: DMEM/F12 phenol red-free medium, charcoal dextran-stripped fetal bovine serum

(FBS), progesterone, Irilone, luciferase assay reagent.

Procedure:

Cells are seeded in 24-well plates and grown in a steroid-free medium.

Cells are transfected with a PRE-luciferase reporter plasmid and a β-galactosidase

expression vector (for normalization).

After 24 hours, the medium is replaced with a fresh steroid-free medium containing

various concentrations of progesterone and/or Irilone.

Cells are incubated for an additional 24 hours.

Cell lysates are prepared, and luciferase and β-galactosidase activities are measured

using a luminometer and a spectrophotometer, respectively.

Luciferase activity is normalized to β-galactosidase activity to control for transfection

efficiency.

Western Blot for Progesterone Receptor Protein Levels

Cell Lines: T47D and Ishikawa cells.

Reagents: RIPA buffer, protease inhibitors, primary antibody against PR, HRP-conjugated

secondary antibody, ECL detection reagent.

Procedure:

Cells are treated with progesterone and/or Irilone for the desired time.
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Cells are lysed in RIPA buffer containing protease inhibitors.

Protein concentration in the lysates is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with a primary antibody against PR.

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

The protein bands are visualized using an ECL detection reagent and a

chemiluminescence imaging system.

α-Amylase Inhibitory Activity
Irilone has been shown to possess α-amylase inhibitory activity, suggesting its potential as a

natural agent for managing postprandial hyperglycemia.

Table 3: α-Amylase Inhibitory Activity of Irilone

Parameter Value Reference

% Inhibition 70.1% [1]

IC₅₀ Not reported

Note: While a specific IC₅₀ value has not been reported in the reviewed literature, the

significant percentage of inhibition indicates notable activity.

α-Amylase Inhibition Assay

Enzyme: Porcine pancreatic α-amylase.

Substrate: Starch solution.

Reagents: Phosphate buffer (pH 6.9), 3,5-dinitrosalicylic acid (DNSA) reagent, Irilone.

Procedure:
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A solution of α-amylase in phosphate buffer is prepared.

Irilone is dissolved in a suitable solvent (e.g., DMSO) and then diluted with phosphate

buffer to various concentrations.

The enzyme solution is pre-incubated with the Irilone solution for 10 minutes at 37 °C.

A starch solution is added to the mixture to initiate the enzymatic reaction.

The reaction is incubated for a specific time (e.g., 20 minutes) at 37 °C.

The reaction is stopped by adding DNSA reagent.

The mixture is heated in a boiling water bath for 5 minutes to allow for color development.

After cooling to room temperature, the absorbance of the solution is measured at 540 nm.

The percentage of inhibition is calculated by comparing the absorbance of the sample with

that of a control (without inhibitor).

Potential Anti-inflammatory Activity: Inhibition of Nitric
Oxide Production
Preliminary evidence suggests that Irilone may possess anti-inflammatory properties by

inhibiting the production of nitric oxide (NO) in macrophages. Overproduction of NO is a

hallmark of inflammation.

Note: Specific quantitative data (e.g., IC₅₀) for Irilone's inhibition of nitric oxide production in

RAW 264.7 cells were not found in the reviewed literature. The following protocol is a general

method used for this type of investigation.

Nitric Oxide Production Assay in LPS-Stimulated RAW 2.64.7 Macrophages

Cell Line: RAW 264.7 murine macrophage cell line.

Reagents: DMEM, FBS, lipopolysaccharide (LPS), Griess reagent (sulfanilamide and N-(1-

naphthyl)ethylenediamine dihydrochloride), Irilone.
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Procedure:

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are pre-treated with various concentrations of Irilone for 1-2 hours.

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-

incubated with Irilone for 24 hours.

After incubation, the cell culture supernatant is collected.

An equal volume of Griess reagent is added to the supernatant, and the mixture is

incubated at room temperature for 10 minutes.

The absorbance at 540 nm is measured using a microplate reader.

The concentration of nitrite (a stable product of NO) is determined from a standard curve

prepared with sodium nitrite.

The inhibitory effect of Irilone on NO production is calculated relative to the LPS-

stimulated control.

A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the

observed inhibition of NO production is not due to cytotoxicity.

Conclusion
Irilone is a promising isoflavone with a well-defined chemical structure and a multifaceted

biological profile. Its ability to potentiate progesterone receptor signaling through a complex

interplay with other steroid hormone receptors presents a novel avenue for therapeutic

intervention in endocrinological and oncological disorders. Furthermore, its α-amylase inhibitory

and potential anti-inflammatory activities warrant further investigation for the management of

metabolic and inflammatory conditions. The detailed experimental protocols provided in this

guide are intended to facilitate standardized and reproducible research to further elucidate the

therapeutic potential of Irilone. Future studies should focus on determining the precise IC₅₀

values for its α-amylase and nitric oxide inhibitory activities and exploring its in vivo efficacy

and safety in relevant disease models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 8-Hydroxyirilone 5-methyl ether and 8-hydroxyirilone, new antioxidant and α-amylase
inhibitors isoflavonoids from Iris germanica rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Ipriflavone metabolite-III inhibits LPS-induced nitric oxide release from RAW-264.7 cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Irilone: A Technical Guide on its Chemical Structure,
Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b024697#irilone-s-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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